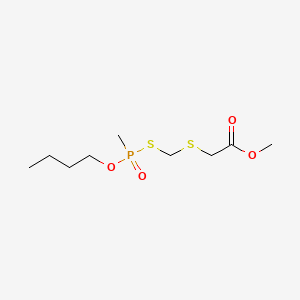![molecular formula C20H17N4NaO5S B13767039 Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt CAS No. 67875-28-9](/img/structure/B13767039.png)
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of two 4-aminobenzoyl groups attached to the 2 and 5 positions of the benzene ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The process begins with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to introduce the 4-aminobenzoyl groups at the 2 and 5 positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation and subsequent reactions under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonamide groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds .
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-benzenesulfonic acid monosodium salt: This compound is similar in structure but lacks the additional 4-aminobenzoyl groups.
5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid: Another similar compound used in the synthesis of dyes.
Uniqueness
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt is unique due to the presence of two 4-aminobenzoyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .
Propriétés
Numéro CAS |
67875-28-9 |
|---|---|
Formule moléculaire |
C20H17N4NaO5S |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
sodium;2,5-bis[(4-aminobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c21-14-5-1-12(2-6-14)19(25)23-16-9-10-17(18(11-16)30(27,28)29)24-20(26)13-3-7-15(22)8-4-13;/h1-11H,21-22H2,(H,23,25)(H,24,26)(H,27,28,29);/q;+1/p-1 |
Clé InChI |
VDVXUTGSZYSICE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)





